molecular formula C10H8N2O3 B8811193 Tyrphostin A46

Tyrphostin A46

Cat. No.: B8811193
M. Wt: 204.18 g/mol
InChI Key: USOXQZNJFMKTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Cyano-3,4-dihydroxycinnamamide: is an organic compound that belongs to the cinnamamide family It is characterized by the presence of a cyano group (-CN) and two hydroxyl groups (-OH) attached to the cinnamamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin A46 typically involves the reaction of 3,4-dihydroxycinnamic acid with a suitable cyano group donor. One common method is the reaction of 3,4-dihydroxycinnamic acid with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyano-3,4-dihydroxycinnamamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl groups under basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

Alpha-Cyano-3,4-dihydroxycinnamamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Tyrphostin A46 involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis. The compound’s ability to interact with multiple molecular pathways makes it a versatile tool in scientific research.

Comparison with Similar Compounds

    Alpha-Cyano-4-hydroxycinnamic acid: Similar structure but with a hydroxyl group at the 4-position instead of the 3,4-positions.

    Alpha-Cyano-3,4-dimethoxycinnamamide: Similar structure but with methoxy groups instead of hydroxyl groups.

Uniqueness: Alpha-Cyano-3,4-dihydroxycinnamamide is unique due to the presence of both hydroxyl groups and a cyano group, which confer distinct chemical reactivity and biological activity. Its dual hydroxyl groups allow for diverse chemical modifications, making it a valuable compound in synthetic chemistry and medicinal research.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)

InChI Key

USOXQZNJFMKTKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction of 2.4 g (10 mmol) 3,4-dihydroxybenzaldehyde and 0.9 g (10.7 mmol) cyanoacetamide by the procedure described in Example 1 above gave 1.45 g (70% yield) of product as a yellow solid, m.p. 247° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Yield
70%

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